3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol is a complex organic compound that features a bromophenol core substituted with two indole moieties Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivatives: The indole moieties can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The bromophenol core can be prepared by brominating phenol using bromine in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole derivatives with the bromophenol core using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Wissenschaftliche Forschungsanwendungen
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The bromophenol core may also contribute to its biological activity by interacting with different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
What sets this compound apart is its unique combination of a bromophenol core with two indole moieties, which may confer distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C25H21BrN2O |
---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol |
InChI |
InChI=1S/C25H21BrN2O/c1-14-23(17-7-3-5-9-21(17)27-14)25(19-13-16(29)11-12-20(19)26)24-15(2)28-22-10-6-4-8-18(22)24/h3-13,25,27-29H,1-2H3 |
InChI-Schlüssel |
CHPCWYLATYMLCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)Br)C4=C(NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.